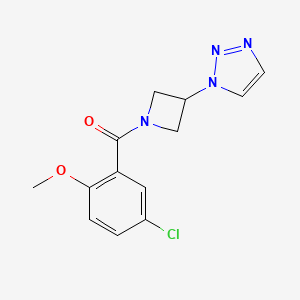

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-chloro-2-methoxyphenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

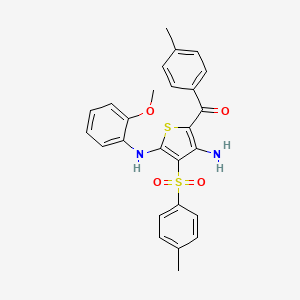

The compound contains several functional groups including a 1,2,3-triazole ring, an azetidine ring, and a methoxyphenyl group. The 1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms. The azetidine ring is a four-membered ring containing one nitrogen atom and three carbon atoms. The methoxyphenyl group consists of a phenyl ring (a six-membered carbon ring) with a methoxy group (-OCH3) attached .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, the azetidine ring, and the methoxyphenyl group. The presence of these groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the 1,2,3-triazole ring, the azetidine ring, and the methoxyphenyl group. The 1,2,3-triazole ring is known to participate in a variety of chemical reactions, including nucleophilic substitutions and reductions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the 1,2,3-triazole ring, the azetidine ring, and the methoxyphenyl group. For example, the presence of the 1,2,3-triazole ring could potentially increase the compound’s stability and solubility .Scientific Research Applications

Enzymatic Remediation and Organic Pollutant Degradation

The enzymatic approach has shown significant potential in the remediation and degradation of various organic pollutants present in industrial wastewater. Recalcitrant compounds, which pose challenges due to their resistant nature, can be effectively degraded or transformed by enzymes in the presence of redox mediators. These mediators enhance the efficiency and range of substrates that can be degraded, utilizing enzymes like laccases, lignin peroxidases, and manganese peroxidases among others. The use of enzyme-redox mediator systems is projected to play a crucial role in the remediation of aromatic compounds present in industrial effluents, suggesting an application area for the mentioned chemical compound in enhancing enzymatic reactions or serving as a potential redox mediator itself (Husain & Husain, 2007).

Phosphonic Acid Applications

The phosphonic acid functional group, characterized by its bond to three oxygen atoms and one carbon atom, finds extensive use across various applications due to its structural similarity to the phosphate moiety. It has been employed for bioactive properties in drugs, for bone targeting, in the design of supramolecular or hybrid materials, for surface functionalization, in analytical purposes, medical imaging, and as phosphoantigen. This extensive range of applications covers multiple research fields, including chemistry, biology, and physics, highlighting the diverse utility of compounds with similar functional groups or chemical structures (Sevrain et al., 2017).

Triazole Derivatives and Biological Activities

Triazoles, including the 1H-1,2,3-triazole moiety found in the compound of interest, are significant for developing new drugs due to their diverse biological activities. These compounds have been studied for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties among others. The continuous interest in triazoles stems from their success in pharmaceutical applications and ongoing research into new synthetic methods and biological evaluations. This indicates a potential application in drug development, where the specified chemical compound could serve as a precursor or active moiety in therapeutic agents (Ferreira et al., 2013).

Oxazolidinones and Antimicrobial Activity

Oxazolidinones represent a novel class of synthetic antimicrobial agents with a unique mechanism of protein synthesis inhibition. These compounds, including linezolid, have shown bacteriostatic activity against significant human pathogens, suggesting a framework for developing new antimicrobial agents. The compound of interest, with its complex structure, may offer insights into designing molecules with similar or enhanced antimicrobial properties, potentially contributing to the field of infectious disease treatment (Diekema & Jones, 2000).

Mechanism of Action

Target of Action

The primary targets of this compound are likely to be biological molecules that interact with the 1,2,3-triazole ring. This ring is a structural fragment that makes compounds attractive for screening for biological activity, as it is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets .

Mode of Action

The compound’s interaction with its targets involves the formation of hydrogen bonds between the 1,2,3-triazole ring and the target molecule. This interaction can lead to changes in the target’s function, potentially altering cellular processes .

Biochemical Pathways

Compounds with a 1,2,3-triazole ring have been used to synthesize compounds active against various pathogens and conditions, suggesting that they may affect a wide range of biochemical pathways .

Pharmacokinetics

The presence of the 1,2,3-triazole ring, which is resistant to metabolic degradation, suggests that the compound may have good bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action are likely to depend on the specific targets it interacts with. Given the broad range of biological activities associated with compounds containing a 1,2,3-triazole ring, the effects could potentially include antimicrobial, antiviral, and anticancer activities, among others .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

The (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-chloro-2-methoxyphenyl)methanone compound, due to its triazole ring, can form hydrogen bonds, which is important for binding with biological targets . It is resistant to metabolic degradation, making it a stable compound in biochemical reactions

Cellular Effects

Given the known properties of triazole compounds, it could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

properties

IUPAC Name |

(5-chloro-2-methoxyphenyl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN4O2/c1-20-12-3-2-9(14)6-11(12)13(19)17-7-10(8-17)18-5-4-15-16-18/h2-6,10H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVBCINGKCPRMST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)N2CC(C2)N3C=CN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2538481.png)

![Ethyl 2-[8-(3-chloro-4-methylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazol idino[1,2-h]purin-3-yl]acetate](/img/structure/B2538485.png)

![2-Chloro-N-[2-(3-chloropyrazolo[1,5-a]pyrimidin-6-yl)ethyl]acetamide](/img/structure/B2538487.png)

![2-amino-4-(4-chlorophenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2538494.png)

![2-(2-((4-Fluorophenyl)thio)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2538496.png)

![4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-isopropyl-1H-pyrazole](/img/structure/B2538498.png)